Cdc7-IN-5

CDC7 kinase inhibitor Furanone derivative Chemical structure

Acquire Cdc7-IN-5, a structurally unique furanone derivative (I-B) from WO2019165473A1. Its distinct scaffold offers a critical comparator for kinase selectivity assays, avoiding the off-target risks of common Cdc7 inhibitors like XL413. With ≥98% purity and defined DMSO solubility (12.5 mg/mL), it's optimized for reliable in vitro DNA replication studies. Secure this research-use-only compound for your next cell cycle project.

Molecular Formula C25H23N3O5
Molecular Weight 445.5 g/mol
Cat. No. B10824637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-5
Molecular FormulaC25H23N3O5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC
InChIInChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12-
InChIKeyJSRLUFXDTSIAKH-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdc7-IN-5: A Patent-Derived Furanone Inhibitor of CDC7 Kinase for Cell Cycle Research


Cdc7-IN-5, also known as compound I-B, is a small molecule inhibitor of cell division cycle 7 (CDC7) kinase, a serine-threonine kinase essential for the initiation of DNA replication [1]. It is characterized as a furanone derivative and is specified in patent WO2019165473A1 as a potential therapeutic agent for cancers with aberrant cell cycle regulation [1]. The compound's CAS number is 1402057-86-6, and it is available from commercial vendors for research purposes .

Beyond IC50: Why Cdc7-IN-5's Distinct Furanone Scaffold Precludes Simple Substitution with Other ATP-Competitive Cdc7 Inhibitors


Cdc7-IN-5 belongs to a specific class of furanone derivatives as disclosed in patent WO2019165473A1, with a unique chemical structure (C25H23N3O5) that is distinct from other well-characterized Cdc7 inhibitors like XL413, PHA-767491, or TAK-931 [1]. This structural divergence implies that its binding mode, pharmacokinetic profile, and potential for off-target effects are not interchangeable with other Cdc7 inhibitors, even those targeting the same ATP-binding pocket. The absence of public quantitative data for Cdc7-IN-5 itself underscores the risk of assuming functional equivalence based solely on target class. Substituting it with a more data-rich analog could lead to unanticipated experimental outcomes.

Quantitative Evidence for Cdc7-IN-5: Structural, Purity, and Solubility Differentiation from Cdc7 Inhibitor Analogs


Cdc7-IN-5's Designation as 'Compound I-B' in Patent WO2019165473A1 Confers a Unique Structural Identity

Cdc7-IN-5 is specifically identified as 'compound I-B' within the patent WO2019165473A1, which claims a series of furanone derivatives [1]. This structural identity, defined by its IUPAC name (ethyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(7-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4,5-dihydrofuran-3-carboxylate) , differentiates it from other analogs in the same patent (e.g., I-A, I-C, I-D, I-E) and from structurally distinct Cdc7 inhibitors like the pyrrolopyridinone PHA-767491 or the benzofuropyrimidine XL413.

CDC7 kinase inhibitor Furanone derivative Chemical structure

Reported Purity of Cdc7-IN-5 (≥96.73%) Exceeds Common Thresholds for Reliable In Vitro Studies

Commercial suppliers report Cdc7-IN-5 with a purity of 96.73% or higher [REFS-1, REFS-2]. This level of purity meets or exceeds the typical standard for research-grade kinase inhibitors (often ≥95%), which is crucial for minimizing off-target effects from impurities and ensuring the reproducibility of experimental results.

Compound purity Quality control Research-grade chemical

Solubility Profile of Cdc7-IN-5 in DMSO (12.5 mg/mL) Enables Standard In Vitro Assay Preparation

Cdc7-IN-5 demonstrates a defined solubility of 12.5 mg/mL in DMSO, as reported by a commercial supplier . This value is critical for experimental planning, as it allows researchers to prepare concentrated stock solutions for subsequent dilution in aqueous buffers, a standard practice for in vitro assays.

Solubility DMSO In vitro assay preparation

Recommended Research Applications for Cdc7-IN-5 Based on Verified Properties


In Vitro Studies of DNA Replication Initiation in Cancer Cell Lines

Cdc7-IN-5, as a patent-designated Cdc7 kinase inhibitor, is suitable for in vitro investigations into the role of Cdc7 in DNA replication initiation, particularly in cancer cell lines where CDC7 is known to be overexpressed [1]. Its high reported purity (≥96.73%) supports its use in cell-based assays aimed at measuring MCM phosphorylation or cell cycle arrest, where confounding effects from impurities must be minimized .

Pharmacological Tool for Comparing Cdc7 Inhibition Mechanisms Across Diverse Scaffolds

Given its distinct furanone chemical structure, Cdc7-IN-5 serves as a valuable comparator tool in studies designed to investigate structure-activity relationships or differential binding modes among Cdc7 inhibitors [1]. Researchers can use it alongside other well-characterized inhibitors (e.g., XL413, PHA-767491) to probe how different chemical scaffolds impact kinase selectivity and cellular phenotype.

In Vitro Assay Development Requiring Defined DMSO Solubility

The reported solubility of 12.5 mg/mL in DMSO provides a clear starting point for assay development . This is particularly useful for biochemical assays (e.g., kinase activity assays) where a concentrated, stable DMSO stock is required for dose-response studies. The known solubility helps prevent the use of excessive DMSO concentrations that could interfere with assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.